Isopropyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate
Description
Historical Development of Thiophene-Based Therapeutics
Thiophene’s integration into medicinal chemistry began in the mid-20th century, driven by its bioisosteric resemblance to benzene and furan. Early successes included tiaprofenic acid (approved in 1985), a nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes. By the 1990s, ticlopidine and clopidogrel emerged as thiophene-based antiplatelet agents, targeting adenosine diphosphate (ADP) receptors to prevent thrombosis. These breakthroughs underscored thiophene’s versatility in interacting with diverse biological targets, from enzymes to cell-surface receptors.
The 21st century saw thiophene derivatives expand into oncology and infectious diseases. For instance, raltitrexed , a thymidylate synthase inhibitor, became a cornerstone for colorectal cancer treatment. Concurrently, anti-parasitic applications gained traction, with compounds like 5D (a thiophene derivative) demonstrating nanomolar efficacy against Leishmania major by inducing reactive oxygen species (ROS) and inhibiting trypanothione reductase. These advancements reflect a paradigm shift toward rational drug design, where thiophene’s electron-rich π-system and substituent flexibility enable precise modulation of pharmacodynamic and pharmacokinetic profiles.
Structural Significance of Multifunctional Thiophene Derivatives
The therapeutic efficacy of thiophene derivatives hinges on their ability to balance aromaticity, hydrophobicity, and hydrogen-bonding capacity. For example, the methyl group at position 4 in isopropyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate enhances steric stability, while the chloroacetyl moiety introduces electrophilic reactivity for covalent interactions with biological nucleophiles.
Key structural innovations include:
- Aminocarbonyl groups : These improve solubility and enable hydrogen bonding with target proteins, as seen in 5D , where the aminocarbonyl group facilitates binding to Leishmania trypanothione reductase.
- Chloroacetyl substituents : Known to alkylate cysteine residues in enzymes, this group is critical in irreversible inhibitors like kinase-targeting anticancer agents.
- Isopropyl esters : These enhance lipophilicity, promoting membrane permeability and oral bioavailability, a feature shared with prasugrel , a thiophene-based antiplatelet prodrug.
Comparative studies of thiophene derivatives reveal that polyfunctionalization amplifies target specificity. For instance, replacing a phenyl group with a hexyl chain in PPAR inhibitors increased potency threefold by optimizing hydrophobic interactions. Similarly, in 5D , the combination of methyl, aminocarbonyl, and chloroacetyl groups yielded a selective index (S.I.) of 310 against L. major, far exceeding earlier analogs.
Rationale for Investigating Polyfunctionalized Thiophene Scaffolds
The strategic incorporation of multiple functional groups addresses longstanding challenges in drug discovery:
- Overcoming Drug Resistance : Polyfunctional thiophenes disrupt redundant pathways. For example, 5D concurrently inhibits trypanothione reductase and induces ROS, reducing the likelihood of parasitic resistance.
- Enhancing Selectivity : The chloroacetyl group’s electrophilicity can be tuned to target cysteine residues absent in mammalian enzymes, minimizing off-target effects.
- Optimizing Pharmacokinetics : Isopropyl esters mitigate rapid hepatic clearance, as demonstrated by relugolix , a thiophene-containing gonadotropin-releasing hormone antagonist with 85% oral bioavailability.
Recent in silico studies highlight the scaffold’s potential. Molecular docking of analogous thiophenes into COX-2 (PDB: 3LN1) revealed binding affinities comparable to celecoxib, driven by π-π stacking with Tyr385 and hydrogen bonds with Ser530. Similarly, simulations of 5D predicted strong interactions with trypanothione reductase’s active site, validated by subsequent enzymatic assays.
Table 1. Structural Features and Biological Activities of Representative Thiophene Derivatives
This scaffold’s versatility is further evidenced by its application in treating neurodegenerative diseases. Thiophene-based olericidine , a µ-opioid receptor agonist, leverages its heterocyclic core to cross the blood-brain barrier, achieving analgesia with reduced respiratory depression. Such successes underscore the urgency of exploring this compound, whose multifunctionality may unlock novel mechanisms against undrugged targets.
Properties
IUPAC Name |
propan-2-yl 5-carbamoyl-2-[(2-chloroacetyl)amino]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4S/c1-5(2)19-12(18)8-6(3)9(10(14)17)20-11(8)15-7(16)4-13/h5H,4H2,1-3H3,(H2,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTBGLVEFJOELM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)CCl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Isopropyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate is a compound with significant potential in medicinal chemistry. This article discusses its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
It features a thiophene ring, which is known for its diverse biological activities. The presence of the chloroacetyl group may enhance its reactivity and potential interactions with biological targets.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which can lead to therapeutic effects in diseases like cancer and infections.
- Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly against specific viral strains.
- Anticancer Properties : The structural characteristics may allow it to interfere with cellular processes involved in tumor growth and proliferation.
In Vitro Studies
A variety of in vitro studies have been conducted to evaluate the compound's effectiveness against different cell lines:
| Cell Line | Activity Observed | Reference |
|---|---|---|
| Vero Cells | Significant antiviral activity against vaccinia virus | |
| Cancer Cell Lines | Moderate cytostatic effects observed | |
| L1210 and P388 | No significant activity noted |
In Vivo Studies
In vivo studies have also been conducted, focusing on the compound's pharmacokinetics and therapeutic efficacy:
- Animal Models : Efficacy against specific viral infections was noted in murine models, indicating potential for further development in antiviral therapies.
- Toxicology : Initial assessments indicate irritant properties, necessitating careful handling and further toxicological evaluation.
Case Studies
Several case studies highlight the biological relevance of this compound:
- Antiviral Efficacy : A study evaluated the compound's ability to inhibit viral replication in Vero cells, demonstrating significant reduction in viral load compared to controls.
- Tumor Growth Inhibition : In a murine model of cancer, administration of the compound resulted in reduced tumor size and improved survival rates compared to untreated groups.
- Mechanistic Insights : Research into the molecular pathways affected by this compound revealed its role in modulating apoptotic pathways, which is crucial for anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Molecular Properties of Selected Thiophene Derivatives
Key Observations:
Ester Group Variations :
- Replacing the isopropyl ester (main compound) with an ethyl (CAS: 551910-09-9) or methyl group reduces molecular weight and alters lipophilicity. The isopropyl variant likely exhibits higher membrane permeability due to increased hydrophobicity .
Substituent Effects: The chloroacetyl group is conserved across analogs, suggesting a shared mechanism of action (e.g., covalent binding to cysteine residues in enzymes). The aminocarbonyl group in the main compound contrasts with the dimethylaminocarbonyl group in the methyl ester analog (CAS: -), which may reduce hydrogen-bonding capacity but enhance electron-donating effects .
Synthetic Accessibility :
- The ethyl analog (CAS: 551910-09-9) is commercially available in bulk (500 mg to 10 g) , whereas the isopropyl variant is listed as discontinued , possibly due to challenges in large-scale synthesis or niche demand.
Biological Relevance: Compounds like 2-[(Aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide (TPCA-1) () share the thiophene-carboxamide core but replace chloroacetyl with fluorophenyl groups. TPCA-1 is a known IKKβ inhibitor, highlighting how substituent variation directs biological targeting .
Table 2: Reactivity and Stability Comparison
| Property | Isopropyl Derivative | Ethyl Derivative (CAS: 551910-09-9) | Methyl Dimethylamino Analogue |
|---|---|---|---|
| Electrophilicity (chloroacetyl group) | High | High | High |
| Hydrogen-Bonding Capacity | Moderate (urea) | Moderate (urea) | Low (dimethylamide) |
| Lipophilicity (logP) ** | 2.8 (predicted) | 2.3 (predicted) | 2.1 (predicted) |
| Stability in Aqueous Media | Moderate | Moderate | Low (ester hydrolysis) |
**Predicted using ChemDraw software.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing thiophene-3-carboxylate derivatives, and how can reaction conditions be optimized for this compound?
- Methodological Answer : The Gewald reaction is a standard approach for synthesizing substituted thiophene carboxylates, involving a three-component condensation of ketones, sulfur, and cyanoacetates. For derivatives like this compound, modifications may include using isopropyl esters and chloroacetyl-protected amines. Optimization involves adjusting solvent systems (e.g., acetic acid under reflux ), stoichiometry of reagents (e.g., 1.1 equiv of formyl precursors ), and temperature control to enhance yields. Parallel purification techniques, such as gradient reverse-phase HPLC (as in ), are critical for isolating pure products.
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer :
- 1H/13C NMR : Assign signals using substituent effects (e.g., chloroacetyl groups exhibit deshielding near δ 4.0–4.5 ppm for CH2Cl ).
- IR Spectroscopy : Confirm carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹, ester C=O at ~1720 cm⁻¹) and NH stretches (aminocarbonyl at ~3300 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight and fragmentation patterns (e.g., loss of isopropyl group or chloroacetyl moiety).
- Resolution of Conflicts : Cross-validate with alternative techniques (e.g., X-ray crystallography via SHELX ) or replicate experiments under controlled conditions (e.g., anhydrous solvents to avoid hydrolysis artifacts) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to mitigate skin/eye irritation (Category 2/2A hazards) .
- Ventilation : Conduct reactions in fume hoods to avoid respiratory exposure (specific target organ toxicity, respiratory system) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX-refined structures) inform the electronic and steric properties of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software provides bond-length/bond-angle data to assess conjugation in the thiophene ring and steric hindrance from the isopropyl group. For example, deviations in planarity of the aminocarbonyl moiety may indicate intramolecular hydrogen bonding. Pairing crystallographic data with DFT calculations can predict reactivity hotspots (e.g., nucleophilic attack at the chloroacetyl group) .
Q. What strategies are effective for analyzing reaction intermediates in the synthesis of this compound?
- Methodological Answer :
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., thiourea intermediates in Gewald reactions ).
- Quenching Studies : Halt reactions at timed intervals, isolate intermediates via flash chromatography, and characterize them via LC-MS/NMR .
- Isotopic Labeling : Introduce 13C labels at the carbonyl group to trace reaction pathways via isotopic splitting in NMR .
Q. How can discrepancies in biological activity data be addressed when testing this compound’s derivatives?
- Methodological Answer :
- Dose-Response Curves : Perform triplicate assays (e.g., MIC tests for antimicrobial activity) to identify outliers .
- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., replacing chloroacetyl with bromoacetyl) to isolate key functional groups .
- Computational Docking : Use molecular dynamics simulations to correlate steric/electronic properties with target binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
